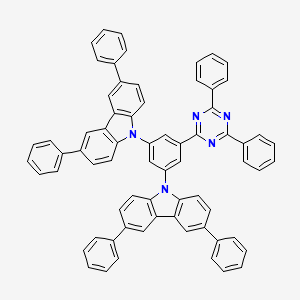
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride
Overview
Description
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound with the CAS Number: 1621519-77-4 . It has a molecular weight of 292.68 and its IUPAC name is 1-methyl-4-(4-piperidinyl)piperazine trihydrochloride . It is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine involves the use of 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid . These are added to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane at 0° C, and the resulting mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3.3ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;;/h10-11H,2-9H2,1H3;3*1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is also used as a reagent and building block in several synthetic applications .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
1. Enantioselective Synthesis in Pharmaceutical Research
(Reginald O. Cann et al., 2012) discussed the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, showcasing the application of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride in pharmaceutical chemistry. This study underlines the relevance of this compound in developing new pharmaceuticals with specific biological targets.
2. Inhibitory Activity in Biochemical Pathways
Research by (Tomomichi Chonan et al., 2011) found that derivatives of 1-Methyl-4-(piperidin-4-yl)piperazine exhibit potent inhibitory activities in enzyme and cell-based assays. These findings highlight the role of this compound in the development of inhibitors for specific biochemical pathways, essential for therapeutic applications.
3. Role in Drug Development for Disease Models
The study by (R. Thalji et al., 2013) showcased the development of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, with 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride being a key component. This research emphasizes the compound's utility in creating new drugs for various disease models, particularly where targeting specific enzymes is crucial.
4. Structural Studies and Drug Design
(V. Balaraju et al., 2019) explored the synthesis and docking studies of Piperazine-1-yl-1H-indazole derivatives, demonstrating the importance of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride in medicinal chemistry. This research is crucial for understanding the molecular interactions and designing more effective pharmaceutical compounds.
Safety and Hazards
The compound is classified as a skin irritant (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include wearing eye protection/face protection, washing with plenty of water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .
Mechanism of Action
Target of Action
It is known to be used as a reagent in the preparation of wee1 inhibitors . Wee1 is a nuclear kinase, playing a crucial role in cell cycle regulation .
Mode of Action
Given its use in the synthesis of wee1 inhibitors, it can be inferred that it may interact with the wee1 kinase or related biochemical pathways .
Biochemical Pathways
Wee1 kinase is a key player in these pathways, particularly in the G2/M transition .
Pharmacokinetics
Studies on similar compounds can provide valuable information on its potential pharmacokinetics.
Result of Action
Given its use in the synthesis of wee1 inhibitors, it may contribute to the inhibition of wee1 kinase activity, potentially affecting cell cycle regulation .
properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.3ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;;/h10-11H,2-9H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCIYPSDBMWEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3107674.png)


![N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3107687.png)
![7-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3107699.png)








